molecular formula C4H11O7P B1248297 D-erythritol 1-phosphate

D-erythritol 1-phosphate

Cat. No.: B1248297
M. Wt: 202.1 g/mol
InChI Key: QRDCEYBRRFPBMZ-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-erythritol 1-phosphate is a phosphorylated four-carbon sugar alcohol that serves as a critical metabolic intermediate in the specialized catabolic pathway of erythritol, a process of significant interest in microbial metabolism and pathogenicity research . This compound is a key substrate in the study of erythritol metabolism in various α-Proteobacteria, including the zoonotic pathogen Brucella . The metabolism of erythritol, which begins with its phosphorylation to this compound, is a major factor in the virulence and organ tropism of Brucella , as the bacteria preferentially utilize erythritol found in host genital tissues, leading to extensive bacterial multiplication and conditions like abortion and infertility in livestock . Researchers utilize this compound to elucidate the unique pathway through which erythritol is converted into D-erythrose-4-phosphate, ultimately feeding the pentose phosphate pathway and allowing for bacterial growth without the need for fructose-1,6-bisphosphatase . Its role is also explored in the broader context of central carbohydrate metabolism and the pentose phosphate pathway in other organisms . The product is guaranteed to be of high purity and stability, making it ideal for enzymatic assays, metabolic flux studies, and as a standard in chromatographic analysis. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C4H11O7P

Molecular Weight

202.1 g/mol

IUPAC Name

[(2S,3R)-2,3,4-trihydroxybutyl] dihydrogen phosphate

InChI

InChI=1S/C4H11O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h3-7H,1-2H2,(H2,8,9,10)/t3-,4+/m1/s1

InChI Key

QRDCEYBRRFPBMZ-DMTCNVIQSA-N

Isomeric SMILES

C([C@H]([C@H](COP(=O)(O)O)O)O)O

Canonical SMILES

C(C(C(COP(=O)(O)O)O)O)O

Origin of Product

United States

Q & A

Q. What metabolic pathways involve this compound, and how can they be experimentally mapped?

  • Methodological Answer : this compound is a key intermediate in erythritol degradation pathways. Use isotope tracing (e.g., 13^{13}C-labeled erythritol) coupled with metabolomics to track flux. Enzymatic assays (e.g., EryA kinase activity) and gene knockout studies (e.g., eryA mutants) can validate pathway steps. Refer to Brucella abortus models for pathway elucidation .

Q. Which enzymes catalyze the formation and conversion of this compound?

  • Methodological Answer :
EnzymeReactionKey Cofactors
EryA (Kinase)Erythritol + ATP → this compoundMg2+^{2+}
EryB (Phosphatase)This compound → D-erythrose 1-phosphateH2_2O
EryC (Dehydrogenase)D-erythrose 1-phosphate → 3-keto-L-erythrose 4-phosphateNAD+^+
Validate activity via coupled spectrophotometric assays (e.g., NADH/NAD+^+ absorbance at 340 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data for EryA/B/C across species?

  • Methodological Answer : Perform comparative kinetic analyses (Km, Vmax) under standardized conditions (pH, temperature, cofactors). Use structural homology modeling (e.g., AlphaFold) to identify active-site variations. Cross-validate with genetic complementation assays in model organisms (e.g., E. coli mutants) .

Q. What experimental strategies distinguish this compound from its isomer D-erythritol 4-phosphate?

  • Methodological Answer : Employ chiral chromatography (e.g., HILIC columns) paired with tandem MS for isomer separation. 1^{1}H-13^{13}C HSQC NMR can differentiate phosphorylation sites based on coupling patterns. Synthesize isomer-specific standards via asymmetric phosphorylation (e.g., Scheme 3.55 in asymmetric organophosphorus synthesis) .

Q. How can researchers design inhibitors targeting this compound metabolic enzymes for antimicrobial studies?

  • Methodological Answer : Use structure-based drug design (SBDD) leveraging X-ray crystallography of EryA/B/C active sites. Screen analogs of substrate transition states (e.g., ATP-competitive inhibitors for EryA). Validate efficacy in Brucella or Plasmodium models, referencing MEP pathway inhibitor strategies (e.g., fosmidomycin for DXR) .

Q. What are the challenges in extrapolating enzyme kinetic data (e.g., EryD) from in vitro to in vivo systems?

  • Methodological Answer : Account for membrane localization (EryD is membrane-bound) by reconstituting assays in liposomes. Use genetic reporters (e.g., fluorescent biosensors) to monitor real-time activity in live cells. Address cofactor limitations (e.g., Fe2+^{2+} availability) via chelator titration .

Q. How do researchers address discrepancies in substrate specificity of EryA kinases across prokaryotic vs. eukaryotic systems?

  • Methodological Answer : Conduct phylogenetic analysis to identify conserved catalytic residues. Use site-directed mutagenesis (e.g., Ala-scanning) on variable regions. Compare substrate affinity via isothermal titration calorimetry (ITC) and molecular docking simulations .

Q. What methodologies optimize the stability of this compound during extraction from high-salt microbial cultures?

  • Methodological Answer : Implement cold methanol/water extraction (1:3 v/v) with rapid quenching. Include EDTA to chelate divalent cations and protease/phosphatase inhibitors. Validate recovery rates using spiked internal standards (e.g., deuterated this compound) .

Q. How can CRISPR-Cas9 be applied to study the regulatory role of this compound in bacterial virulence?

  • Methodological Answer : Generate eryA/B/C knockout mutants in pathogenic strains (e.g., Brucella). Use transcriptomics (RNA-seq) to identify dysregulated pathways. Correlate with phenotypic assays (e.g., intracellular survival in macrophages) and metabolite profiling (LC-MS) .

Guidance for Data Reporting

  • Experimental Replication : Adhere to guidelines for detailed method descriptions (e.g., Beilstein Journal standards) to ensure reproducibility. Include raw data (e.g., kinetic curves, NMR spectra) in supplementary materials .
  • Data Contradictions : Clearly document assay conditions (e.g., buffer composition, enzyme purity) and statistical analyses (e.g., ANOVA for triplicate experiments) to contextualize discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-erythritol 1-phosphate
Reactant of Route 2
Reactant of Route 2
D-erythritol 1-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.